Mc-MMAE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

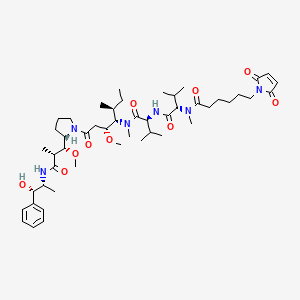

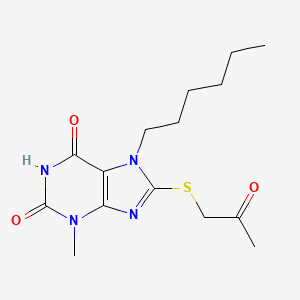

Monomethyl auristatin E (Mc-MMAE) is a synthetic antineoplastic agent derived from peptides found in the marine shell-less mollusc Dolabella auricularia. It is a highly potent cytotoxic compound that inhibits cell division by blocking the polymerization of tubulin. Due to its high toxicity, this compound is not used as a standalone drug but is instead conjugated to monoclonal antibodies to form antibody-drug conjugates (ADCs). These ADCs specifically target cancer cells, delivering the cytotoxic payload directly to the tumor site, thereby minimizing damage to healthy tissues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mc-MMAE involves several steps, starting with the isolation of the peptide dolastatin 10 from Dolabella auricularia. The peptide is then chemically modified to produce this compound. The key steps in the synthesis include:

Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS).

Chemical Modification: The peptide is modified to introduce the monomethyl auristatin E moiety.

Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet regulatory standards. The final product is then conjugated to monoclonal antibodies using site-specific conjugation techniques to produce ADCs .

Analyse Chemischer Reaktionen

Types of Reactions

Mc-MMAE undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups on this compound.

Substitution: This compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize the therapeutic efficacy of ADCs .

Wissenschaftliche Forschungsanwendungen

Mc-MMAE has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and modification of peptide-based drugs.

Biology: Employed in cell biology research to study the mechanisms of cell division and apoptosis.

Medicine: Integral component of ADCs used in cancer therapy, targeting specific cancer cells while minimizing damage to healthy tissues.

Industry: Used in the development and production of ADCs for clinical use .

Wirkmechanismus

Mc-MMAE exerts its effects by inhibiting cell division through the disruption of microtubule dynamics. It binds to tubulin, preventing its polymerization into microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis. The linker used to conjugate this compound to monoclonal antibodies is stable in extracellular fluid but is cleaved by cathepsin once the conjugate enters a tumor cell, thereby releasing the active drug .

Vergleich Mit ähnlichen Verbindungen

Mc-MMAE is often compared with other similar compounds, such as:

Monomethyl auristatin F (MMAF): Similar to this compound but with a different linker, leading to variations in stability and efficacy.

Maytansinoids: Another class of antimitotic agents used in ADCs, with different mechanisms of action and toxicity profiles.

Vinblastine: An older antimitotic drug with a similar mechanism of action but lower potency compared to this compound

This compound is unique due to its high potency and specificity when used in ADCs, making it a valuable tool in targeted cancer therapy.

Eigenschaften

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H78N6O10/c1-13-32(6)44(37(64-11)29-41(59)54-28-20-23-36(54)46(65-12)33(7)47(61)50-34(8)45(60)35-21-16-14-17-22-35)53(10)49(63)42(30(2)3)51-48(62)43(31(4)5)52(9)38(56)24-18-15-19-27-55-39(57)25-26-40(55)58/h14,16-17,21-22,25-26,30-34,36-37,42-46,60H,13,15,18-20,23-24,27-29H2,1-12H3,(H,50,61)(H,51,62)/t32-,33+,34+,36-,37+,42-,43-,44-,45+,46+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJOTJHSQWBROP-AXJCKIDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H78N6O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

911.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963427.png)

![5-amino-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2963429.png)

![Bicyclo[3.1.1]heptane-2,4-dione](/img/structure/B2963430.png)

![N'-[2-(morpholin-4-yl)ethyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2963432.png)

![8-(prop-2-en-1-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B2963434.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2963436.png)

![1-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2963438.png)

![3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2963447.png)